N-(4-(methylsulfonyl)phenyl)-1-(5-phenylisoxazol-3-yl)cyclopropanecarboxamide
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Overview
Description
N-(4-(methylsulfonyl)phenyl)-1-(5-phenylisoxazol-3-yl)cyclopropanecarboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a cyclopropane carboxamide core, a phenylisoxazole moiety, and a methylsulfonyl-substituted phenyl group, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(methylsulfonyl)phenyl)-1-(5-phenylisoxazol-3-yl)cyclopropanecarboxamide typically involves multiple steps, starting with the preparation of the cyclopropane carboxamide core. This can be achieved through cyclopropanation reactions using diazo compounds and alkenes. The phenylisoxazole moiety is introduced via a cyclization reaction involving appropriate precursors such as nitriles and hydrazines. The final step involves the sulfonylation of the phenyl ring using reagents like methylsulfonyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scaling up the process. Catalysts and solvents are carefully selected to ensure efficient conversion and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N-(4-(methylsulfonyl)phenyl)-1-(5-phenylisoxazol-3-yl)cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The isoxazole ring can be reduced under hydrogenation conditions to form corresponding amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Reagents like nitric acid for nitration or bromine for halogenation.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
N-(4-(methylsulfonyl)phenyl)-1-(5-phenylisoxazol-3-yl)cyclopropanecarboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-(4-(methylsulfonyl)phenyl)-1-(5-phenylisoxazol-3-yl)cyclopropanecarboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structural features allow it to bind to specific sites, modulating the activity of these targets. For example, the isoxazole ring can interact with enzyme active sites, inhibiting their function, while the cyclopropane carboxamide core provides stability and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-(4-(methylsulfonyl)phenyl)-1-(5-phenylisoxazol-3-yl)methanamine
- N-(4-(methylsulfonyl)phenyl)-1-(5-phenylisoxazol-3-yl)ethanamide
Uniqueness
N-(4-(methylsulfonyl)phenyl)-1-(5-phenylisoxazol-3-yl)cyclopropanecarboxamide stands out due to its cyclopropane carboxamide core, which imparts unique steric and electronic properties. This makes it more stable and selective in its interactions compared to similar compounds with different core structures.
Properties
IUPAC Name |
N-(4-methylsulfonylphenyl)-1-(5-phenyl-1,2-oxazol-3-yl)cyclopropane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O4S/c1-27(24,25)16-9-7-15(8-10-16)21-19(23)20(11-12-20)18-13-17(26-22-18)14-5-3-2-4-6-14/h2-10,13H,11-12H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYSYNHLGJJCWRE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2(CC2)C3=NOC(=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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